molecular formula C12H8N2O2 B6634806 2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione

2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione

Cat. No. B6634806
M. Wt: 212.20 g/mol
InChI Key: RTBQGSZNUHVYBW-UHFFFAOYSA-N
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Description

2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione, also known as MNID, is a heterocyclic compound that has gained significant attention in recent years due to its diverse biological activities. MNID has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development.

Scientific Research Applications

Chemical Synthesis

  • 2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione has been utilized in the synthesis of tetracyclic compounds with a thiazolidinone or thiazinone ring (Nakamori, Saito, & Kasai, 1988).
  • It is involved in the transformation of 2-acylamino-3-amino-1,4-naphthoquinones under alkaline and acid-catalyzed conditions (Carroll & Blackwell, 1969).

Potential Anticancer Applications

  • Some derivatives of 2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione show potential as anticancer drug candidates, particularly in targeting slowly growing solid tumors (Kuo et al., 1996).

Reactions and Mechanisms

  • The compound participates in C-alkylation reactions via the SRN1 mechanism, highlighting its reactivity and potential utility in various synthetic applications (Vanelle et al., 1994).

Biological Activity

  • Imidazole-based 1,4-naphthoquinones, including 2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione derivatives, have shown antibacterial and antifungal activities, making them potential candidates for drug development against multi-drug resistant infections (Choudhari et al., 2020).

Colorimetric Sensing

  • Derivatives of 2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione have been studied for their colorimetric sensing capabilities, particularly in detecting fluoride and cyanide ions, demonstrating their potential in environmental monitoring and analysis (Manivannan, Satheshkumar, & Elango, 2013).

Antiproliferative Activity

  • Novel compounds bearing the 2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione structure have been shown to possess antiproliferative activity against various cancer cell lines, indicating their potential in cancer treatment (Liu, Zhang, Zhang, & Yan, 2018).

properties

IUPAC Name

2-methyl-1H-benzo[f]benzimidazole-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c1-6-13-9-10(14-6)12(16)8-5-3-2-4-7(8)11(9)15/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBQGSZNUHVYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1H-naphth[2,3-d]imidazole-4,9-dione

Synthesis routes and methods

Procedure details

Method 2 (Acid-Promoted Cyclization): A solution of 3a (2.0 g, 0.0009 mol) and Zn (1.0 g) in glacial acetic acid (50 ml) was refluxed for 24 h. A small amount of activated charcoal was added, and the solution was then filtered. The filtrate was poured into a 4-fold excess of H2O. The pH was adjusted to 8 by addition of a solution of NaHCO3, and the resulting solution was then filtered. The recovered precipitate was recrystallized from EtOH to give a dark brown powder (4a).
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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